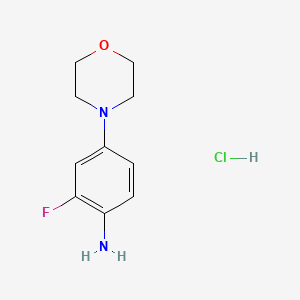

2-Fluoro-4-morpholinoaniline hydrochloride

Description

Historical Context and Significance in Chemical Synthesis

The historical significance of 2-fluoro-4-morpholinoaniline hydrochloride is intrinsically linked to the broader development of fluorinated organic compounds and morpholine-containing structures in chemical synthesis. While a definitive timeline for the initial synthesis of this specific hydrochloride salt is not extensively documented in early literature, its importance emerged with the growing interest in creating novel pharmaceutical agents.

A key synthetic route to the parent compound, 2-fluoro-4-morpholinoaniline, involves the nucleophilic aromatic substitution of a di-halogenated benzene (B151609) derivative with morpholine (B109124), followed by the reduction of a nitro group to an amine. A notable patented method outlines a general procedure for the synthesis of 2-fluoro-4-substituted-amino anilines, highlighting the industrial relevance of this class of compounds. google.com This process typically involves the protection of the amino group of a 2-fluoro-4-haloaniline, followed by reaction with an amine (such as morpholine) and subsequent deprotection. google.com The formation of the hydrochloride salt is a standard final step to improve the handling and stability of the amine.

The compound's primary significance in chemical synthesis lies in its role as a crucial intermediate. It provides a versatile scaffold that allows for further chemical modifications, particularly at the amino group, to generate a diverse range of derivatives.

Relevance in Medicinal Chemistry and Drug Discovery

The morpholine moiety is a well-established pharmacophore in medicinal chemistry, known to improve the pharmacokinetic profiles of drug candidates. nih.gov The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability. mdpi.com The combination of these two features in this compound makes it a highly valuable precursor in drug discovery.

Its most prominent role is as a key intermediate in the synthesis of the oxazolidinone antibiotic, linezolid. researchgate.net Linezolid is a critical medication for treating infections caused by multi-drug resistant Gram-positive bacteria. The 2-fluoro-4-morpholinoaniline core structure is a fundamental component of this life-saving drug. researchgate.net

Beyond linezolid, researchers have extensively used this compound to develop novel antimicrobial agents. Studies have reported the synthesis of various derivatives, including:

Sulfonamides and Carbamates: These derivatives have been synthesized from the parent aniline (B41778) and have demonstrated promising antimicrobial activity. researchgate.net

Chalcone-Morpholine Hybrids: These hybrids have also been investigated for their potential as a new class of antimicrobials. researchgate.net

Schiff Bases: Reaction of the primary amine with aldehydes yields Schiff bases, some of which have shown enhanced anti-biofilm activity compared to linezolid. ossila.com

The research into these derivatives is driven by the urgent need for new antibiotics to combat the growing threat of antimicrobial resistance. The structural framework of this compound provides a solid foundation for the design of such novel therapeutic agents.

Current Research Landscape and Future Directions

The current research landscape for this compound continues to be vibrant, with a primary focus on the development of new therapeutic agents and expanding its applications into materials science.

Antimicrobial Drug Development:

Recent studies continue to explore the synthesis of novel derivatives with enhanced antimicrobial and anti-biofilm properties. The focus is on creating compounds that can overcome existing resistance mechanisms in bacteria. The minimum inhibitory concentration (MIC) of some sulfonamide and carbamate (B1207046) derivatives has been found to be in the range of 6.25-25.0 μg/mL, indicating potent antimicrobial activity. ossila.com

Table 1: Investigated Derivatives of 2-Fluoro-4-morpholinoaniline and their Potential Applications

| Derivative Class | Potential Application | Key Research Findings |

| Sulfonamides | Antimicrobial Agents | Exhibit significant antimicrobial activity. |

| Carbamates | Antimicrobial Agents | Show promise as a new class of antibacterial compounds. |

| Chalcone-Morpholine Hybrids | Antimicrobial Agents | Investigated for activity against multi-drug resistant bacteria. |

| Schiff Bases | Anti-biofilm Agents | Some derivatives show superior biofilm inhibition compared to existing drugs. |

Materials Science:

An emerging area of interest is the use of fluorinated morpholinoaniline derivatives in materials science. Research has shown that these compounds can be used in the synthesis of:

Carbon Nanodots: The incorporation of 3-fluoro-4-morpholinoaniline (B119058) can tune the emission wavelength of carbon nanodots, which have applications in areas such as bioimaging and light-emitting diodes (LEDs). ossila.com

Organic Light-Emitting Diodes (OLEDs): The unique electronic properties of these compounds make them potential candidates for use in the development of new materials for OLEDs. ossila.com

Future Directions:

The future of research on this compound is likely to follow two main trajectories. In medicinal chemistry, the focus will remain on the rational design of new and more potent antimicrobial agents to address the challenge of antibiotic resistance. This will involve exploring novel chemical modifications of the core structure and evaluating their biological activity against a wide range of pathogens.

In materials science, further exploration of the photophysical properties of its derivatives could lead to the development of advanced materials with tailored optical and electronic properties for use in next-generation displays, lighting, and sensing technologies. The versatility of this compound ensures its continued importance in both academic and industrial research for the foreseeable future.

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-fluoro-4-morpholin-4-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O.ClH/c11-9-7-8(1-2-10(9)12)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXANJJLTOFWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2006276-93-1 | |

| Record name | Benzenamine, 2-fluoro-4-(4-morpholinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2006276-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 2 Fluoro 4 Morpholinoaniline Hydrochloride and Its Derivatives

Precursor Synthesis and Intermediate Transformations

The synthesis of the target compound hinges on the successful preparation and transformation of key precursors. This involves the strategic installation of the morpholine (B109124) moiety onto a nitrophenyl ring, followed by the reduction of the nitro group to form the desired amine.

Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine from 1,2-Difluoro-4-nitrobenzene

The initial and crucial step in the synthesis is the creation of 4-(2-Fluoro-4-nitrophenyl)morpholine. This is achieved through the reaction of 1,2-Difluoro-4-nitrobenzene with morpholine. This reaction is a classic example of nucleophilic aromatic substitution, where the electron-withdrawing nitro group activates the aromatic ring towards attack by the nucleophilic morpholine. vapourtec.com

The synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine is effectively carried out via a nucleophilic aromatic substitution (SNAr) reaction. In this process, morpholine acts as the nucleophile, displacing one of the fluorine atoms on the 1,2-difluoro-4-nitrobenzene ring. researchgate.net The reaction is regioselective, with the substitution occurring preferentially at the fluorine atom positioned ortho to the nitro group. This selectivity is governed by the strong electron-withdrawing nature of the nitro group, which activates the ortho and para positions for nucleophilic attack.

The reaction is typically performed by treating 1,2-difluoro-4-nitrobenzene with morpholine. vapourtec.comresearchgate.net The use of a solvent, such as ethanol, and the application of heat are common to facilitate the reaction. vapourtec.com In some procedures, the reaction is conducted under neat conditions, meaning without a solvent. researchgate.net The formation of the desired product, 4-(2-fluoro-4-nitrophenyl)morpholine, can be achieved in high yields. For instance, continuous flow processes using continuous stirred-tank reactors (CSTRs) have been developed for the kilo-scale preparation of this key intermediate, highlighting its industrial importance. vapourtec.com

| Starting Material | Reagent | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|

| 1,2-Difluoro-4-nitrobenzene | Morpholine | Neat | 4-(2-Fluoro-4-nitrophenyl)morpholine | researchgate.net |

| 2,4-Difluoronitrobenzene | Morpholine | Ethanol (EtOH) | 4-(2-Fluoro-4-nitrophenyl)morpholine | vapourtec.com |

Once 4-(2-Fluoro-4-nitrophenyl)morpholine is synthesized, the next critical step is the reduction of the nitro group to an amine, yielding 3-Fluoro-4-morpholinoaniline (B119058). Catalytic hydrogenation is a widely employed and efficient method for this transformation. This process typically involves the use of a metal catalyst and a hydrogen source to selectively reduce the nitro group without affecting other functional groups in the molecule.

Recent advancements in catalysis have demonstrated the efficacy of gold nanoparticles supported on metal oxides for the reduction of nitroarenes. nih.govacs.org Specifically, gold nanoparticles supported on alumina (Au/Al₂O₃) have been shown to be highly efficient and selective photocatalysts for the reduction of nitrobenzene to aniline (B41778). nih.govacs.orgresearchgate.net These reactions can be performed under ambient temperatures using a hydrogen donor like formic acid. nih.govacs.org The catalytic activity is attributed to the surface plasmon resonance of the gold nanoparticles, which can be enhanced by light irradiation, for example, from a green LED. nih.govacs.orgresearchgate.net While not specifically detailed for 4-(2-Fluoro-4-nitrophenyl)morpholine, the principles of using gold on alumina catalysts are directly applicable to the reduction of its nitro group. The high selectivity of these catalysts is advantageous as it minimizes the formation of byproducts. nih.gov

| Catalyst | Hydrogen Source | Solvent | Conditions | Key Finding | Reference |

|---|---|---|---|---|---|

| Au/Al₂O₃ | Formic Acid | Acetonitrile | Green LED irradiation, Room Temperature | Highly efficient and selective reduction to aniline | nih.govacs.org |

| Au/Al₂O₃ | KOH / 2-Propanol | 2-Propanol | Green LED irradiation, Room Temperature | Selective reduction to azobenzene | nih.govacs.org |

The choice of solvent plays a crucial role in the outcome of catalytic hydrogenation reactions of nitro compounds, significantly affecting both the reaction rate and selectivity. researchgate.netorientjchem.org The nature of the solvent can influence the solubility of reactants, the interaction with the catalyst surface, and the stability of reaction intermediates. orientjchem.org

For catalytic transfer hydrogenation of nitroarenes using formic acid as a hydrogen source over a Pd/ZrP catalyst, alcoholic solvents demonstrated good activity, with ethanol leading to nearly full conversion of nitrobenzene to aniline with almost 100% yield. researchgate.net In general, the hydrogenation of aromatic nitro compounds on various catalysts like platinum, palladium, and nickel proceeds selectively to the corresponding aniline in aqueous solutions of aliphatic alcohols. orientjchem.org The solvent can alter the ratio of rates between different stages of the reaction, thereby influencing the final product distribution. orientjchem.org For instance, in the hydrogenation of 2-nitro-2′-hydroxy-5′-methyl-azobenzene, the highest yields of the desired product were obtained in morpholine and proton-containing solvents like aliphatic alcohols. researchgate.net

| Catalyst | Hydrogen Source | Solvent | Conversion (%) | Aniline Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd/ZrP | Formic Acid | Ethanol | ~100 | ~100 | researchgate.net |

| Pd/ZrP | Formic Acid | Methanol | 95 | 95 | researchgate.net |

| Pd/ZrP | Formic Acid | 2-Propanol | 98 | 98 | researchgate.net |

| Pd/ZrP | Formic Acid | Water | 72 | 72 | researchgate.net |

| Pd/ZrP | Formic Acid | Toluene | 5 | 5 | researchgate.net |

Catalytic Hydrogenation Approaches for Nitro Reduction

Nitro Group Reduction to Amine (3-Fluoro-4-morpholinoaniline)

The reduction of the nitro group in 4-(2-Fluoro-4-nitrophenyl)morpholine to form 3-Fluoro-4-morpholinoaniline is a pivotal transformation. researchgate.net Besides catalytic hydrogenation, other established methods are also employed for this conversion. A common and effective method involves the use of iron powder in the presence of an acidic medium, such as ammonium chloride in a mixture of methanol and water. researchgate.net This classical reduction method is widely used due to its reliability and cost-effectiveness. The resulting 3-Fluoro-4-morpholinoaniline is an important intermediate, for example, in the synthesis of the antibiotic drug linezolid. researchgate.netossila.com The final hydrochloride salt can then be prepared by treating the synthesized aniline with hydrochloric acid.

Iron/Ammonium Chloride Reduction

The synthesis of 2-fluoro-4-morpholinoaniline, the free base of the target compound, is commonly achieved through the reduction of its nitro precursor, 4-(2-fluoro-4-nitrophenyl)morpholine. researchgate.net A widely used and efficient method for this transformation is the reduction using iron powder in the presence of ammonium chloride. researchgate.netsemanticscholar.orggoogle.com This method is favored for its effectiveness and relatively mild reaction conditions. semanticscholar.org

The reaction involves treating the nitroaromatic compound with iron powder and an aqueous solution of ammonium chloride. researchgate.netcommonorganicchemistry.com The mixture is typically heated to facilitate the reduction. For instance, the reduction of 4-(2-fluoro-4-nitrophenyl)morpholine to 2-fluoro-4-morpholinoaniline can be carried out using an Fe-ammonium chloride system in a methanol and water solvent mixture at 70°C. researchgate.net This approach is a practical and chemoselective method for reducing nitroarenes to their corresponding anilines. commonorganicchemistry.com The Béchamp reduction, which also utilizes iron, is a historically significant method for converting aromatic nitro compounds to anilines and proceeds through nitroso and hydroxylamino intermediates. wikipedia.org

Table 1: Reaction Parameters for Iron/Ammonium Chloride Reduction

| Parameter | Description | Reference |

|---|---|---|

| Starting Material | 4-(2-fluoro-4-nitrophenyl)morpholine | researchgate.net |

| Reducing Agent | Iron (Fe) powder | researchgate.netcommonorganicchemistry.com |

| Promoter | Ammonium Chloride (NH₄Cl) | researchgate.netcommonorganicchemistry.com |

| Solvent System | Methanol/Water | researchgate.net |

| Temperature | 70°C | researchgate.net |

Formation of Hydrochloride Salt

Once the 2-fluoro-4-morpholinoaniline free base is synthesized and purified, it is converted into its hydrochloride salt to improve stability and handling. The formation of hydrochloride salts from organic amines is a standard procedure in organic synthesis. google.comnih.gov

This conversion is typically achieved by treating a solution of the amine with hydrogen chloride. google.com The hydrogen chloride can be introduced in various forms, such as an aqueous solution (e.g., 36% w/w), a solution in an organic solvent, or as a gas. google.com A common laboratory procedure involves dissolving the organic base in a suitable solvent, followed by the addition of concentrated hydrochloric acid. google.com Crystallization of the resulting hydrochloride salt may occur directly or can be induced by adding a less polar co-solvent, such as diethyl ether or acetone. google.comnih.gov The solid salt is then isolated by filtration. google.com

Derivatization Strategies from 2-Fluoro-4-morpholinoaniline Hydrochloride

The primary amine group of 2-fluoro-4-morpholinoaniline is a key functional handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives. ossila.com

Schiff Base Formation

One of the most fundamental derivatization reactions for 2-fluoro-4-morpholinoaniline is the formation of Schiff bases. ossila.com Schiff bases, characterized by the azomethine (-C=N-) functional group, are formed through the condensation reaction between a primary amine and a carbonyl compound, typically an aldehyde or a ketone. jetir.orgfud.edu.ng

The reaction of 2-fluoro-4-morpholinoaniline with various aldehydes yields corresponding Schiff base derivatives. ossila.com The synthesis is generally carried out by refluxing a mixture of the amine and the aldehyde in a suitable solvent, such as ethanol. jetir.org Often, a catalytic amount of an acid, like glacial acetic acid, is added to facilitate the condensation and removal of water. jetir.org The resulting Schiff base product often precipitates from the solution upon cooling and can be purified by recrystallization. jetir.org

Table 2: General Conditions for Schiff Base Formation with Aldehydes

| Parameter | Description | Reference |

|---|---|---|

| Reactant 1 | 2-Fluoro-4-morpholinoaniline | ossila.com |

| Reactant 2 | Substituted Aldehyde (R-CHO) | jetir.org |

| Solvent | Ethanol | jetir.org |

| Catalyst | Glacial Acetic Acid (catalytic) | jetir.org |

| Condition | Reflux | jetir.org |

Thiophene-containing Schiff bases can be synthesized by reacting 2-fluoro-4-morpholinoaniline with a thiophene aldehyde. nih.gov This reaction follows the general principles of Schiff base formation. The amine condenses with the aldehyde group on the thiophene ring to form the imine linkage. For example, various thiophene-2-carboxaldehyde derivatives can be used in this synthesis. The resulting compounds incorporate both the fluoro-morpholinoaniline moiety and the thiophene ring system. derpharmachemica.com The synthesis of thiophene-based flavone Schiff bases has been achieved by condensing various amines with a formylated thiophene flavone intermediate, highlighting the versatility of this reaction.

2-Fluoro-4-morpholinoaniline can be used as a building block for the synthesis of more complex heterocyclic systems, such as quinoline derivatives. nih.gov Specifically, it can act as the aniline nucleophile in a nucleophilic aromatic substitution reaction with a suitably activated quinoline precursor. nih.gov For example, reacting 2-fluoro-4-morpholinoaniline with a 4-chloroquinoline derivative in a solvent like ethanol under reflux conditions can yield 4-anilinoquinoline structures. nih.gov This synthetic route allows for the incorporation of the 2-fluoro-4-morpholinoaniline moiety at the C4 position of the quinoline ring system.

Table 3: Example Synthesis of a Quinoline Derivative

| Reactant 1 | Reactant 2 | Product Structure (Example) | Reference |

|---|

Linezolid-Derived Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an active carbonyl compound. In the context of 2-fluoro-4-morpholinoaniline (also known as 3-fluoro-4-morpholinoaniline), its primary amine group readily reacts with various aldehydes to form Schiff bases. These derivatives are explored for their potential as inhibitors of bacterial biofilm formation. nih.govmdpi.com

The general synthesis involves refluxing 3-fluoro-4-morpholinoaniline with a substituted aldehyde in an alcoholic solvent, often with a catalytic amount of acid (like glacial acetic acid). researchgate.net This reaction leads to the formation of the corresponding N-((substituted-benzylidene))-3-fluoro-4-morpholinoaniline derivatives. A notable study reported the synthesis of several such compounds, including those derived from 2-chloroquinoline and 2-chloro-8-methylquinoline, which exhibited significant biofilm inhibition against Pseudomonas aeruginosa. mdpi.com

| Product Name | Aldehyde Reactant | Key Finding | Reference |

|---|---|---|---|

| N-((2-chloroquinolin-3-yl)methylene)-3-fluoro-4-morpholinoaniline | 2-chloroquinoline-3-carbaldehyde | Showed potent biofilm inhibition (IC50 = 12.97±0.33μM) against P. aeruginosa. mdpi.com | mdpi.com |

| N-((2-chloro-8-methylquinolin-3-yl)methylene)-3-fluoro-4-morpholinoaniline | 2-chloro-8-methylquinoline-3-carbaldehyde | Demonstrated significant biofilm inhibition (IC50 = 15.63±0.20μM) against P. aeruginosa. mdpi.com | mdpi.com |

Sulfonamide Synthesis

Sulfonamides are a well-established class of compounds in medicinal chemistry. The synthesis of sulfonamide derivatives of 3-fluoro-4-morpholinoaniline is typically achieved by reacting the primary amine group with various substituted aryl sulfonyl chlorides. ekb.eg This reaction is generally carried out in the presence of a base, such as pyridine, which acts as a catalyst and neutralizes the hydrochloric acid byproduct. researchgate.net This method provides a straightforward route to a series of novel sulfonamides in good yields. ekb.eg Research has shown that these derivatives possess promising antimicrobial activities, particularly as antifungal agents. ekb.eg

The general procedure involves the dropwise addition of a substituted aryl sulfonyl chloride to a solution of 3-fluoro-4-morpholinoaniline in a suitable solvent like pyridine at a reduced temperature, followed by stirring at room temperature. The resulting products are typically isolated by precipitation in ice-cold water and purified by recrystallization. ekb.eg

| Compound ID | Aryl Sulfonyl Chloride Reactant | Yield (%) | Reference |

|---|---|---|---|

| 9a | 4-Methylbenzenesulfonyl chloride | 89 | ekb.eg |

| 9b | 4-Methoxybenzenesulfonyl chloride | 85 | ekb.eg |

| 9c | 4-Chlorobenzenesulfonyl chloride | 82 | ekb.eg |

| 9d | 4-Fluorobenzenesulfonyl chloride | 86 | ekb.eg |

| 9e | 4-Nitrobenzenesulfonyl chloride | 79 | ekb.eg |

Carbamate (B1207046) Synthesis

Similar to sulfonamides, carbamate derivatives of 3-fluoro-4-morpholinoaniline can be synthesized by targeting the primary amine functionality. The reaction involves treating the amine with substituted aryl or acyclic chloroformates. ekb.eg This acylation reaction is a common strategy for producing carbamates from amines and is often performed under basic conditions to facilitate the reaction and trap the HCl generated. researchgate.net The resulting carbamates have been investigated for their potential antimicrobial properties. ekb.eg

The synthesis is typically performed by reacting 3-fluoro-4-morpholinoaniline with a selected chloroformate (e.g., ethyl chloroformate, phenyl chloroformate) in a suitable solvent. The reaction yields the corresponding N-(3-fluoro-4-morpholinophenyl)carbamate. Studies have reported good yields for these reactions, ranging from 75% to 88%. ekb.eg

| Compound ID | Chloroformate Reactant | Yield (%) | Reference |

|---|---|---|---|

| 11a | Ethyl chloroformate | 88 | ekb.eg |

| 11b | Propyl chloroformate | 81 | ekb.eg |

| 11c | Isopropyl chloroformate | 78 | ekb.eg |

| 11d | Isobutyl chloroformate | 75 | ekb.eg |

| 11e | Phenyl chloroformate | 84 | ekb.eg |

Triazole Derivatives

The synthesis of triazole derivatives incorporating the 2-fluoro-4-morpholinoaniline scaffold often involves a multi-step approach, utilizing click chemistry for the formation of the triazole ring.

A sophisticated synthetic strategy has been developed to create hybrid molecules that link a chalcone moiety to the 3-fluoro-4-morpholinoaniline structure via a 1,2,3-triazole ring. tandfonline.com This multi-step synthesis begins with the preparation of the key intermediate, 4-(4-azido-2-fluorophenyl)morpholine.

The synthetic route is as follows:

Formation of the Precursor : The process starts with a nucleophilic aromatic substitution (SNAr) reaction between morpholine and 3,4-difluoronitrobenzene in refluxing acetonitrile to yield 4-(2-fluoro-4-nitrophenyl)morpholine. tandfonline.com

Reduction to Amine : The nitro group of this intermediate is then reduced to a primary amine using iron powder and ammonium chloride in a mixture of methanol and water, affording 3-fluoro-4-morpholinoaniline. tandfonline.com

Azide Formation : The resulting amine is converted into an azide through a classical diazotization-azidation process. This involves reacting the amine with sodium nitrite in an acidic medium, followed by the addition of sodium azide to yield 4-(4-azido-2-fluorophenyl)morpholine. tandfonline.comresearchgate.net

Click Chemistry : The azide is then coupled with a terminal alkyne (an o-propargylated 4-hydroxybenzaldehyde) using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This step efficiently forms the 1,4-disubstituted 1,2,3-triazole ring, linking the morpholine-aniline moiety to a benzaldehyde derivative. tandfonline.comresearchgate.net

Chalcone Synthesis : Finally, the aldehyde group of the triazole-linked intermediate undergoes a Claisen-Schmidt condensation with various substituted acetophenones in the presence of a base to yield the target 1,2,3-triazole linked chalcone-morpholine hybrids. tandfonline.com

This modular approach allows for the creation of a library of diverse hybrid molecules for biological screening. researchgate.net

Oxazolidinone Core Synthesis

The oxazolidinone ring is a core structural feature of the antibiotic Linezolid, where it is attached to the nitrogen atom of the 3-fluoro-4-morpholinoaniline precursor.

A specific synthetic methodology for the direct reaction between isoserine and 3-fluoro-4-morpholinoaniline to construct the oxazolidinone core is not well-documented in the surveyed scientific literature. Standard and widely reported methods for synthesizing the oxazolidinone core of Linezolid and its analogues typically involve the N-arylation of 3-fluoro-4-morpholinoaniline with a chiral three-carbon synthon. Common reagents used for this purpose include (R)-glycidyl butyrate (B1204436), (S)-epichlorohydrin, or similar molecules, which provide the necessary backbone for the heterocyclic ring. ekb.eg For instance, an improved process for Linezolid preparation involves reacting a carbamate derivative of 3-fluoro-4-morpholinoaniline with R-epichlorohydrin in the presence of n-butyllithium to form an intermediate which is then converted to Linezolid.

Oxazolidine-2,4-dione Intermediate

The synthesis of 2-Fluoro-4-morpholinoaniline can be achieved through a multi-step process that may involve the formation and subsequent modification of an oxazolidine-2,4-dione ring system. While direct synthesis of this compound via an oxazolidine-2,4-dione intermediate is not extensively documented, related syntheses of structurally similar compounds, such as the antibiotic Linezolid, provide a basis for a proposed synthetic strategy. In the synthesis of Linezolid, a derivative of 2-Fluoro-4-morpholinoaniline is utilized as a starting material to construct the oxazolidinone ring.

A potential synthetic route to this compound could theoretically involve the initial construction of a substituted oxazolidine-2,4-dione, followed by reactions to introduce the morpholine and fluoro groups, and subsequent ring opening and modification to yield the target aniline. However, a more common and well-established route to 2-Fluoro-4-morpholinoaniline itself involves the nucleophilic substitution of a morpholine onto a difluoronitrobenzene precursor, followed by reduction of the nitro group to an amine.

Aminopyrimidine Chimeras

The fusion of a 2-Fluoro-4-morpholinoaniline moiety with a pyrimidine core gives rise to aminopyrimidine chimeras, a class of compounds with significant interest in medicinal chemistry. The synthesis of these chimeras often involves the reaction of 2-Fluoro-4-morpholinoaniline with a suitably substituted pyrimidine.

5-Fluoro- and 5-Chloro-substituted 2,4-Diaminopyrimidines

The synthesis of 5-fluoro- and 5-chloro-substituted 2,4-diaminopyrimidines derived from 2-Fluoro-4-morpholinoaniline can be accomplished through several synthetic strategies. A common approach involves the condensation of 2-Fluoro-4-morpholinoaniline with a pyrimidine precursor already bearing the desired halogen substituent at the 5-position.

For instance, the reaction of 2-Fluoro-4-morpholinoaniline with 2,4-dichloro-5-fluoropyrimidine or 2,4-dichloro-5-chloropyrimidine can lead to the formation of the corresponding 2-amino-(2-fluoro-4-morpholino)phenyl-5-halopyrimidine derivatives. Subsequent amination at the remaining chloro-position would yield the desired 2,4-diaminopyrimidine chimera. The reaction conditions for such nucleophilic aromatic substitutions typically involve a suitable solvent, such as an alcohol or a polar aprotic solvent, and may be facilitated by the presence of a base to neutralize the hydrogen halide formed during the reaction.

| Starting Material | Reagent | Product |

| 2-Fluoro-4-morpholinoaniline | 2,4-Dichloro-5-fluoropyrimidine | 5-Fluoro-N2-(2-fluoro-4-morpholinophenyl)-pyrimidine-2,4-diamine |

| 2-Fluoro-4-morpholinoaniline | 2,4-Dichloro-5-chloropyrimidine | 5-Chloro-N2-(2-fluoro-4-morpholinophenyl)-pyrimidine-2,4-diamine |

Tetrazole Derivatives

Tetrazole rings are important pharmacophores often used as bioisosteres for carboxylic acid groups. The synthesis of tetrazole derivatives of 2-Fluoro-4-morpholinoaniline can be achieved by reacting the aniline with reagents that lead to the formation of the tetrazole ring.

A common method for the synthesis of 1-substituted tetrazoles involves the reaction of a primary amine, such as 2-Fluoro-4-morpholinoaniline, with triethyl orthoformate and sodium azide. This one-pot reaction typically proceeds in a high-boiling solvent like dimethylformamide (DMF) or under solvent-free conditions at elevated temperatures. The reaction is believed to proceed through the formation of an intermediate imidate, which then undergoes cyclization with the azide ion to form the tetrazole ring.

Another approach involves the conversion of the aniline to an isothiocyanate, followed by reaction with sodium azide. The resulting thiotetrazole can then be desulfurized to yield the desired tetrazole derivative.

| Starting Material | Reagents | Product |

| 2-Fluoro-4-morpholinoaniline | Triethyl orthoformate, Sodium azide | 1-(2-Fluoro-4-morpholinophenyl)-1H-tetrazole |

| 2-Fluoro-4-morpholinoaniline | Thiophosgene, then Sodium azide | 1-(2-Fluoro-4-morpholinophenyl)-1H-tetrazole |

Deuterated Analog Synthesis

The synthesis of deuterated analogs of this compound is of interest for use as internal standards in analytical studies and for investigating kinetic isotope effects in metabolic pathways. Deuterium labeling can be introduced at various positions in the molecule.

A plausible route for the synthesis of a deuterated analog involves the use of deuterated starting materials. For example, to introduce deuterium into the morpholine ring, a deuterated morpholine can be used in the initial nucleophilic substitution reaction with a suitable difluoronitrobenzene derivative. Subsequent reduction of the nitro group would yield the deuterated 2-Fluoro-4-morpholinoaniline, which can then be converted to its hydrochloride salt.

Medicinal Chemistry and Biological Activity of 2 Fluoro 4 Morpholinoaniline Hydrochloride and Its Derivatives

Antimicrobial Research

The quest for novel antimicrobial agents has led to the exploration of various synthetic compounds, including derivatives of 2-Fluoro-4-morpholinoaniline hydrochloride. These derivatives have been a focal point of research due to their potential to exhibit a wide range of biological activities, particularly their efficacy against various microbial pathogens. The core structure, featuring a fluoro-substituted aniline (B41778) ring coupled with a morpholine (B109124) moiety, serves as a versatile scaffold for the development of new therapeutic agents.

Antibacterial Activity

Derivatives of 2-Fluoro-4-morpholinoaniline have demonstrated notable antibacterial properties, positioning them as promising candidates for further development in the fight against bacterial infections.

Several studies have highlighted the broad-spectrum antibacterial potential of 2-Fluoro-4-morpholinoaniline derivatives. For instance, a series of novel hybrid sulfaguanidine moieties incorporating this scaffold showed moderate to good antimicrobial activity against a panel of eight pathogens researchgate.net. Similarly, certain sulfonamide and carbamate (B1207046) derivatives of 3-fluoro-4-morpholinoaniline (B119058) exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria when compared to the standard ampicillin researchgate.net. The antibacterial activity of essential oils has also been described as broad-spectrum, showing efficacy against Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis researchgate.net. Furthermore, fluoroquinolones, a class of antibiotics, are known for their broad-spectrum activity against Gram-positive, Gram-negative, and mycobacterial pathogens nih.gov.

The antibacterial efficacy of 2-Fluoro-4-morpholinoaniline derivatives has been evaluated against a range of specific and clinically relevant bacterial strains.

Staphylococcus aureus : A ruthenium-based complex modified with a morpholine moiety, Ru(ii)-3, demonstrated potent activity against S. aureus with a minimum inhibitory concentration (MIC) value of 0.78 μg/mL, which is superior to many clinically used antibiotics nih.gov. Another study on a derivative, difluoroboranyl-fluoroquinolone "7a", showed it to be a potent bactericidal agent against S. aureus strains both in vitro and in a murine model of acute pneumonia nih.gov.

Bacillus subtilis : Sulfonamide and carbamate derivatives of 3-fluoro-4-morpholinoaniline were tested for their antibacterial potential against Gram-positive bacteria including Bacillus subtilis researchgate.net.

Escherichia coli : Research has shown that certain derivatives are active against E. coli. For example, the antibacterial potential of synthesized compounds has been studied against Gram-negative bacteria, including Escherichia coli researchgate.net.

Klebsiella pneumoniae : The antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been demonstrated against K. pneumoniae scielo.br.

Pseudomonas aeruginosa : In one study, all tested complexes of 3-fluoro-4-morpholinoaniline derivatives showed better activity than ampicillin against Pseudomonas aeruginosa researchgate.net.

The following table summarizes the activity of various derivatives against these specific bacterial strains.

| Derivative Type | S. aureus | B. subtilis | E. coli | K. pneumoniae | P. aeruginosa |

| Sulfonamide/Carbamate Derivatives researchgate.net | Active | Active | Active | Active | Active |

| Ruthenium-based Complex (Ru(ii)-3) nih.gov | Highly Active | Not Reported | Not Reported | Not Reported | Not Reported |

| Difluoroboranyl-fluoroquinolone "7a" nih.gov | Highly Active | Not Reported | Not Reported | Not Reported | Not Reported |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide scielo.br | Not Reported | Not Reported | Not Reported | Active | Not Reported |

Minimum Inhibitory Concentration (MIC) studies are crucial for quantifying the potency of antibacterial compounds. For derivatives of 2-Fluoro-4-morpholinoaniline, MIC values have been determined to assess their efficacy.

A study on N-4 piperazinyl ciprofloxacin (B1669076) derivatives revealed a broad range of antibacterial activity with MIC values from 0.06 to 42.23 µg/mL against various bacterial strains nih.gov. Notably, some hybrid compounds exhibited remarkable activity with an MIC range of 0.06–1.53 µg/mL nih.gov. In another investigation, morpholine-based thiazoles demonstrated MIC values equal to that of ciprofloxacin (12.5 µg/ml) against the tested bacteria als-journal.com. Furthermore, a ruthenium-based complex modified with a morpholine moiety, Ru(ii)-3, showed a very low MIC value of 0.78 μg/mL against S. aureus nih.gov.

The table below presents a selection of reported MIC values for different derivatives.

| Derivative | Bacterial Strain(s) | MIC Range (µg/mL) |

| N-4 piperazinyl ciprofloxacin hybrids nih.gov | S. aureus, P. aeruginosa, E. coli | 0.06 – 42.23 |

| Morpholine-based thiazoles als-journal.com | S. aureus, B. subtilis, E. coli, K. pneumoniae | 12.5 |

| Ruthenium-based complex (Ru(ii)-3) nih.gov | S. aureus | 0.78 |

A primary mechanism of action for many antibacterial agents, including fluoroquinolones, is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication nih.govals-journal.comnih.gov. Several derivatives of 2-Fluoro-4-morpholinoaniline have been investigated as potential DNA gyrase inhibitors.

Quinolones function by targeting both DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to double-strand breaks in the bacterial DNA nih.gov. Molecular docking studies have been employed to analyze the interaction of these derivatives with the active site of DNA gyrase researchgate.netnih.gov. The results often indicate a binding affinity comparable to or better than existing antibiotics als-journal.com. For instance, certain ciprofloxacin hybrids have shown the ability to form stable complexes with the DNA gyrase enzyme nih.gov.

Ciprofloxacin is a well-established fluoroquinolone antibiotic that acts as a DNA gyrase inhibitor als-journal.comnih.gov. Consequently, it is frequently used as a reference compound in the evaluation of new potential antibacterial agents.

In a study of morpholine-based thiazoles, several derivatives displayed DNA gyrase inhibitory activity that was equal to or better than ciprofloxacin, with IC50 values for some compounds being lower than that of ciprofloxacin (4.32 µg/ml) als-journal.com. Docking studies further supported these findings, indicating a similar binding pattern at the active site of DNA gyrase but with a better binding affinity for the novel derivatives als-journal.comals-journal.com. Similarly, some N-4 piperazinyl ciprofloxacin hybrids exhibited more potent inhibitory activity against DNA gyrase than ciprofloxacin itself, with one compound showing an IC50 of 0.231 µM compared to 0.323 µM for ciprofloxacin nih.gov.

The following table compares the DNA gyrase inhibitory activity of selected derivatives with ciprofloxacin.

| Compound/Derivative | DNA Gyrase IC50 (µg/mL) |

| Ciprofloxacin als-journal.com | 4.32 |

| Morpholine-based thiazole (5h) als-journal.com | 3.52 |

| Morpholine-based thiazole (5g) als-journal.com | 3.76 |

| Morpholine-based thiazole (5f) als-journal.com | 3.88 |

| Compound/Derivative | DNA Gyrase IC50 (µM) |

| Ciprofloxacin nih.gov | 0.323 |

| N-4 piperazinyl ciprofloxacin hybrid (2b) nih.gov | 0.231 |

Anti-biofilm Activity

Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which adhere to surfaces and are notoriously resistant to conventional antimicrobial agents. The inhibition of biofilm formation is a key strategy in combating persistent and chronic bacterial infections.

Derivatives of 3-fluoro-4-morpholinoaniline, particularly Schiff bases, have demonstrated significant potential in inhibiting the formation of biofilms by the opportunistic pathogen Pseudomonas aeruginosa. Research into linezolid-derived Schiff bases, synthesized from a 4-(4-amino-2-fluorophenyl)-morpholine precursor, has identified compounds with potent anti-biofilm properties researchgate.net.

Notably, quinoline derivatives of these Schiff bases have shown the most significant activity. For instance, N-((2-chloroquinolin-3-yl)methylene)-3-fluoro-4-morpholinoaniline exhibited a half-maximal inhibitory concentration (IC50) of 12.97 ± 0.33 μM for the inhibition of P. aeruginosa biofilm formation researchgate.net. Another related compound, N-((2-chloro-8-methylquinolin-3-yl)methylene)-3-fluoro-4-morpholinoaniline, also displayed strong activity with an IC50 of 15.63 ± 0.20 μM researchgate.net. This level of inhibition is noteworthy as it surpasses that of the established antibiotic, linezolid, which has an IC50 of 15.93 ± 0.18 μM researchgate.net.

| Compound | IC50 for P. aeruginosa Biofilm Inhibition (μM) |

|---|---|

| N-((2-chloroquinolin-3-yl)methylene)-3-fluoro-4-morpholinoaniline | 12.97 ± 0.33 |

| N-((2-chloro-8-methylquinolin-3-yl)methylene)-3-fluoro-4-morpholinoaniline | 15.63 ± 0.20 |

| Linezolid (Reference) | 15.93 ± 0.18 |

The anti-biofilm activity of these 3-fluoro-4-morpholinoaniline derivatives is believed to be linked to the disruption of quorum sensing (QS). Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density, and it plays a critical role in biofilm formation and virulence.

The synthesized Schiff bases derived from 3-fluoro-4-morpholinoaniline have been investigated as potential inhibitors of the PqsD enzyme researchgate.net. PqsD is a key enzyme in the synthesis of Pseudomonas quinolone signal (PQS), a type of autoinducer molecule involved in the quorum sensing cascade of P. aeruginosa. By inhibiting PqsD, these compounds can interfere with the signaling pathway that regulates biofilm formation, thereby preventing the establishment of these resilient bacterial communities researchgate.net.

Structure-Activity Relationship (SAR) in Antimicrobial Agents

The biological activity of 3-fluoro-4-morpholinoaniline derivatives is significantly influenced by the nature of the substituents attached to the parent molecule.

The derivatization of the primary amine of 3-fluoro-4-morpholinoaniline into different functional groups such as Schiff bases, sulfonamides, and carbamates has a profound impact on the antimicrobial spectrum and potency ossila.com.

Schiff Bases: The formation of Schiff bases, particularly with heterocyclic aldehydes like quinoline, has been shown to yield compounds with potent anti-biofilm activity against P. aeruginosa researchgate.net. The specific substitutions on the quinoline ring, such as chloro and methyl groups, further modulate this activity researchgate.net.

Sulfonamides and Carbamates: Modification of the amine group to form sulfonamide and carbamate derivatives has been found to impart significant antimicrobial activity, with a reported minimum inhibitory concentration (MIC) range of 6.25-25.0 μg/mL against various fungal pathogens ossila.com. Studies on Schiff bases derived from sulfonamides have also demonstrated antifungal activity, with the nature of the substituents on the aromatic aldehyde playing a crucial role. For instance, the presence of hydroxy and chlorine substituents on the aromatic aldehyde of a sulfamethoxazole Schiff base resulted in antifungal activity against a panel of Candida species nih.gov. Conversely, substituting the chlorine with a more electronegative fluorine atom had a negative impact on the antifungal activity of that particular chemical scaffold ukhsa.gov.uk.

Antifungal Activity

In addition to their anti-biofilm properties, derivatives of 2-fluoro-4-morpholinoaniline have also been investigated for their potential as antifungal agents.

Fungal infections caused by Candida species are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. Candida krusei is of particular concern due to its intrinsic resistance to azole antifungals ukhsa.gov.uk.

Research into Schiff bases of sulfonamides has revealed compounds with activity against various Candida species, including C. albicans and C. krusei. In a study of newly synthesized Schiff bases of sulfonamides, one compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against both C. albicans and C. krusei nih.gov. Another derivative in the same study showed an MIC of 32 µg/mL against C. albicans and 16 µg/mL against C. krusei nih.gov. These findings highlight the potential of this class of compounds in addressing infections caused by both common and drug-resistant Candida species.

| Compound Type | Derivative | MIC against C. albicans (µg/mL) | MIC against C. krusei (µg/mL) |

|---|---|---|---|

| Schiff Base of Sulfonamide | Compound 2b | 16 | 16 |

| Schiff Base of Sulfonamide | Compound 2c | 32 | 16 |

Anticancer Research

Derivatives of 3-fluoro-4-morpholinoaniline have been a subject of interest in the development of potential anti-tumor agents. researchgate.net The core structure is recognized for its utility in creating compounds with significant biological activity. researchgate.net

Research into novel derivatives has demonstrated notable cytotoxic effects against various cancer cell lines. In one study, five newly synthesized 2-morpholino-4-anilinoquinoline compounds were evaluated for their anticancer potential against the human hepatoma (HepG2) cell line. researchgate.netacs.org The results showed that the compounds had varied responses, with several exhibiting high activity. researchgate.netacs.org Specifically, compounds designated as 3c, 3d, and 3e were the most potent, with IC₅₀ values of 11.42 µM, 8.50 µM, and 12.76 µM, respectively. researchgate.netacs.org At higher concentrations (30 µM), these three compounds displayed the highest cytotoxicity compared to the other synthesized derivatives. researchgate.net

In another study, sulfonamide derivatives of 3-fluoro-4-morpholinoaniline were tested for their anti-proliferative activity against breast cancer cell lines. researchgate.net A compound labeled NAM-5, which contains a sulfonamide group, showed significant activity with IC₅₀ values of 1.811 µM for MCF-7 cells and 2.143 µM for MDA-MB-231 cells. researchgate.net Another derivative, NAM-7, also demonstrated good anti-proliferative effects against MCF-7 cells with an IC₅₀ of 1.883 µM. researchgate.net While specific data on Vero cell lines for these particular derivatives is not detailed, studies often use non-cancerous cell lines like mouse embryonic fibroblasts (3T3L-1) to assess selectivity. researchgate.net For instance, the activity of NAM-5 and NAM-7 was also tested on the 3T3L-1 cell line. researchgate.net

Cytotoxicity of Morpholinoaniline Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Derivative 3c | HepG2 | 11.42 |

| Derivative 3d | HepG2 | 8.50 |

| Derivative 3e | HepG2 | 12.76 |

| NAM-5 | MCF-7 | 1.811 |

| MDA-MB-231 | 2.143 | |

| NAM-7 | MCF-7 | 1.883 |

| MDA-MB-231 | 4.688 |

A critical aspect of anticancer drug development is selective cytotoxicity, meaning the ability to target cancer cells without harming normal, healthy cells. researchgate.netacs.org Studies on 2-morpholino-4-anilinoquinoline derivatives have shown that at lower concentrations (3 µM), most of the tested compounds exhibited minimal cytotoxicity against HepG2 cells. researchgate.net

Furthermore, the selectivity of these compounds was assessed by comparing their effects on cancer cells versus non-cancerous cells. researchgate.net An apoptosis/necrosis assay was performed on both HepG2 cancer cells and normal fibroblast NIH3T3 cells. researchgate.net Among the most active compounds, derivative 3e was noted for exhibiting increased activity while maintaining adequate selectivity against the cancer cells, demonstrating a favorable safety profile in this context. researchgate.netacs.org Similarly, the evaluation of 3-fluoro-4-morpholinoaniline derivatives NAM-5 and NAM-7 against the healthy mouse embryonic fibroblast cell line (3T3L-1) confirmed that these sulfonamide derivatives have a substantial therapeutic potential with a favorable safety profile. researchgate.net

Anti-inflammatory Effects

The morpholine moiety is a key structural feature in various compounds investigated for anti-inflammatory properties. researchgate.net Research on novel monocyclic β-lactam derivatives featuring a morpholine ring demonstrated potent anti-inflammatory activity. aripune.res.in Several of these compounds were identified as effective inhibitors of human inducible nitric oxide synthase (iNOS), an enzyme involved in the inflammatory response. aripune.res.in For example, compounds 3e, 3h, 3k, 5c, 5f, 6c, 6d, and 6f showed higher anti-inflammatory activity ratios than the reference drug, dexamethasone. aripune.res.in

In a different study, newly synthesized phenyl morpholinopyrimidine derivatives were screened for their ability to suppress inflammation. researchgate.net The compounds were tested for their capacity to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. researchgate.net Among the tested compounds, V4 and V8 were effective in reducing the formation of NO and were found to be non-cytotoxic to the macrophage cells at the tested concentrations. researchgate.net The anti-inflammatory activity of certain quinoline derivatives is also documented, with some compounds showing potential by preventing albumin denaturation and reducing the expression of the pro-inflammatory cytokine IL-1β. mdpi.com

Antioxidant Activity

Reactive oxygen species (ROS) can cause oxidative damage, which is implicated in various diseases. Antioxidants can mitigate this damage by scavenging free radicals. Derivatives containing the 1,2,4-triazole ring, often synthesized with morpholine moieties, are known to possess antioxidant properties.

The antioxidant potential of various morpholinoaniline derivatives has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. In one study, most of the synthesized derivatives of 1,2,4-triazole demonstrated excellent antioxidant activity at a concentration of 250 µg/ml, with a radical scavenging activity (RSA) ranging from 76% to 95.5%. researchgate.net This level of inhibition was comparable to or better than the standard antioxidant ascorbic acid and superior to butylated hydroxytoluene (BHT). researchgate.net The ability of these compounds to donate a hydrogen atom is thought to be the mechanism behind their radical scavenging effect. Another study on β-lactam morpholino-1,3,5-triazine hybrids also indicated that several of the synthesized imine compounds possessed strong free radical scavenging activity in the DPPH assay. researchgate.net

Antioxidant Activity of Morpholinoaniline Derivatives

| Assay | Compound Series | Observation | Reference Compound(s) |

|---|---|---|---|

| DPPH, FRAP, TAC | 1,2,4-Triazole Derivatives | Excellent activity (76% - 95.5% RSA at 250 µg/ml) | Ascorbic acid, BHT |

| DPPH | β-Lactam Morpholino-1,3,5-Triazine Hybrids | Strong free radical scavenging activity | Not specified |

Enzyme Inhibition Studies

Bacterial DNA gyrase is a validated and essential target for the development of new antibiotics. This enzyme, a type II topoisomerase, is not present in humans, making it an attractive target for selective inhibitors. Sulfonamide and carbamate derivatives of 3-fluoro-4-morpholinoaniline have been synthesized and evaluated for their enzyme inhibitory potential.

These derivatives showed moderate to potent inhibition against both DNA gyrase and dihydrofolate reductase (DHFR) enzymes. Specifically, three derivatives (2d, 3a, and 2a) were effective inhibitors of DNA gyrase, with IC₅₀ values ranging from 18.17 to 23.87 µM. The same compounds also demonstrated potent inhibition of DHFR, with IC₅₀ values between 4.33 and 5.54 µM, showing a potency close to that of the positive controls used in the study.

Enzyme Inhibition by 3-Fluoro-4-morpholinoaniline Derivatives

| Enzyme | Inhibitory Compounds | IC₅₀ (µM) |

|---|---|---|

| DNA Gyrase | Derivative 2d | 18.17 - 23.87 |

| Derivative 3a | 18.17 - 23.87 | |

| Derivative 2a | 18.17 - 23.87 | |

| Dihydrofolate Reductase (DHFR) | Derivative 2d | 4.33 - 5.54 |

| Derivative 3a | 4.33 - 5.54 | |

| Derivative 2a | 4.33 - 5.54 |

Computational and in Silico Studies

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets.

DNA Gyrase: DNA gyrase, a type II topoisomerase, is a well-established and crucial target for antibacterial agents. It is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. While direct docking studies on 2-fluoro-4-morpholinoaniline are not extensively documented, research on sulfonamide and carbamate (B1207046) derivatives of its isomer, 3-fluoro-4-morpholinoaniline (B119058), has demonstrated significant interactions with the active site of DNA gyrase. For instance, certain carbamate derivatives have shown high binding affinities, with calculated binding energies reaching as high as -280.3 kcal/mol. nih.gov These studies suggest that the fluoro-morpholinoaniline scaffold can serve as a foundation for potent DNA gyrase inhibitors. The docking outcomes for these related compounds indicated a binding pattern similar to that of established antibiotics like ciprofloxacin (B1669076) at the enzyme's active site. researchgate.net

PqsD Enzyme: The PqsD enzyme, an anthraniloyl-CoA anthraniloyltransferase, is involved in the synthesis of quorum-sensing signal molecules in Pseudomonas aeruginosa, a pathogen of significant clinical concern. rsc.org The inhibition of PqsD is considered a promising strategy to disrupt bacterial communication and biofilm formation. rsc.org However, specific molecular docking studies of 2-fluoro-4-morpholinoaniline hydrochloride or its close derivatives with the PqsD enzyme are not prominently featured in the available scientific literature. The general approach for identifying PqsD inhibitors involves structure-based virtual screening to find compounds that can effectively block its active site. rsc.org

The stability of a ligand within the active site of a protein is governed by various non-covalent interactions. For derivatives of the fluoro-morpholinoaniline scaffold, molecular docking simulations have elucidated key interactions that contribute to their binding affinity.

Hydrogen Bonding: In studies involving derivatives of 3-fluoro-4-morpholinoaniline docked into the active site of DNA gyrase, hydrogen bonds were consistently observed with surrounding amino acid residues. nih.gov These interactions are critical for anchoring the ligand in the correct orientation for inhibitory activity. The morpholine (B109124) oxygen and the aniline (B41778) nitrogen are potential sites for forming such crucial hydrogen bonds.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

ADMET predictions are vital in silico assessments to evaluate the pharmacokinetic viability of a compound. These predictions help to identify potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures.

While specific experimental pharmacokinetic data for this compound is scarce, predictions can be made based on its core structure. Studies on related compounds, such as Schiff bases derived from 3-fluoro-4-morpholinoaniline, have been subjected to in silico ADME prediction. scispace.com These analyses generally suggest that the morpholine moiety can confer favorable properties, such as improved pharmacokinetics. nih.gov For the parent compound, 2-fluoro-4-morpholinoaniline, key parameters can be calculated to estimate its behavior.

| Parameter | Predicted Value/Range | Significance |

| Molecular Weight | 196.22 g/mol | Well within the typical range for good oral bioavailability. |

| LogP (octanol-water partition coefficient) | 1.2 | Indicates good balance between hydrophilicity and lipophilicity for membrane permeability. |

| Hydrogen Bond Donors | 1 (from -NH2) | Contributes to solubility and target binding. |

| Hydrogen Bond Acceptors | 3 (from -O, -N of morpholine, and -F) | Influences solubility and interaction with biological targets. |

Data for 2-fluoro-4-morpholinoaniline base, calculated from PubChem CID 11481003.

Drug-likeness is a qualitative concept used to evaluate whether a compound has chemical and physical properties that would make it a likely orally active drug. This is often assessed using rules like Lipinski's Rule of Five.

Based on the calculated parameters, 2-fluoro-4-morpholinoaniline adheres to Lipinski's Rule of Five, suggesting it possesses drug-like characteristics and a higher probability of being an orally bioavailable drug candidate. tci-thaijo.org

Lipinski's Rule of Five Compliance for 2-Fluoro-4-morpholinoaniline

| Rule | Limit | Value for 2-Fluoro-4-morpholinoaniline | Compliance |

|---|---|---|---|

| Molecular Weight | ≤ 500 g/mol | 196.22 g/mol | Yes |

| LogP | ≤ 5 | 1.2 | Yes |

| Hydrogen Bond Donors | ≤ 5 | 1 | Yes |

Data for 2-fluoro-4-morpholinoaniline base, calculated from PubChem CID 11481003.

Furthermore, in silico toxicity predictions for derivatives of the related 3-fluoro-4-morpholinoaniline have suggested a promising safety profile, with no predicted hepatotoxicity, carcinogenicity, immunotoxicity, or mutagenicity. researchgate.net

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides insights into molecular geometries, electronic properties, and reactivity. arabjchem.org DFT studies on aniline derivatives are common, providing a framework for understanding the properties of 2-fluoro-4-morpholinoaniline. scispace.comsamipubco.com

A typical DFT analysis involves the optimization of the molecule's ground state geometry. Subsequent calculations can determine key electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Another valuable output from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. researchgate.net For a molecule like 2-fluoro-4-morpholinoaniline, the MEP map would likely show negative potential (red/yellow) around the morpholine oxygen and the fluorine atom, indicating sites susceptible to electrophilic attack, while the region around the amine hydrogens would show positive potential (blue), indicating sites for nucleophilic interaction. researchgate.nettci-thaijo.org This information is crucial for understanding how the molecule might interact with biological receptors on a fundamental electronic level. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal computational tools in modern medicinal chemistry and materials science. These methods aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities (QSAR) or physical properties (QSPR). For a molecule like this compound, QSAR and QSPR models can be instrumental in predicting its potential biological targets, optimizing its activity, and forecasting its physicochemical characteristics without the need for extensive empirical testing.

While specific, detailed QSAR or QSPR studies exclusively focused on this compound are not extensively available in public literature, the principles of these modeling techniques can be applied based on research conducted on structurally related aniline and morpholine derivatives. Such studies typically involve the calculation of various molecular descriptors that quantify different aspects of a molecule's structure and properties.

Molecular Descriptors in QSAR/QSPR Modeling

A range of descriptors can be calculated to build a robust QSAR or QSPR model for 2-Fluoro-4-morpholinoaniline and its analogs. These descriptors are generally categorized as follows:

Electronic Descriptors: These pertain to the electron distribution within the molecule. For substituted anilines, parameters like the Hammett sigma constant (σ), which accounts for the electron-donating or electron-withdrawing nature of substituents, are crucial. nih.gov Other relevant descriptors include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of a molecule's ability to donate or accept electrons, respectively. nih.gov

Hydrophobic Descriptors: The lipophilicity of a compound, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a key determinant of its pharmacokinetic behavior. mdpi.com For a series of analogs of 2-Fluoro-4-morpholinoaniline, variations in logP would significantly influence properties like membrane permeability and absorption.

Steric Descriptors: These descriptors relate to the size and shape of the molecule. Parameters such as molecular weight, molecular volume, and surface area can influence how a molecule interacts with a biological target. pensoft.net

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, describing its size, shape, and degree of branching. They can be used to correlate the molecular structure with observed properties. chemmethod.com

Illustrative QSAR Data for Aniline Derivatives

To illustrate how a QSAR study for derivatives of 2-Fluoro-4-morpholinoaniline might be constructed, the following interactive data table presents a hypothetical set of aniline derivatives and their associated descriptors, along with a hypothetical biological activity (e.g., inhibitory concentration, IC₅₀). This table is for demonstrative purposes, as specific experimental data for a QSAR model of this compound is not publicly available.

| Compound | R-Group | LogP | Electronic Parameter (σ) | Steric Parameter (Molar Volume) | Hypothetical pIC₅₀ (-log(IC₅₀)) |

| 1 | H | 1.85 | 0.00 | 105.2 | 5.2 |

| 2 | 2-Fluoro-4-morpholino | 2.15 | 0.06 | 165.8 | 6.8 |

| 3 | 4-Chloro | 2.55 | 0.23 | 115.4 | 5.9 |

| 4 | 4-Nitro | 1.39 | 0.78 | 115.1 | 6.5 |

| 5 | 4-Methyl | 2.35 | -0.17 | 120.3 | 5.4 |

| 6 | 4-Methoxy | 2.11 | -0.27 | 122.7 | 5.3 |

Developing and Validating the Model

Once the descriptors are calculated for a series of compounds, a mathematical model is generated using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. chemmethod.comresearchgate.net The goal is to create an equation that accurately predicts the activity or property based on the values of the descriptors.

A crucial step in QSAR/QSPR modeling is validation, which ensures the reliability and predictive power of the model. nih.gov This is typically done by dividing the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive accuracy on compounds not included in the model's development. pensoft.net

For instance, a QSAR study on the toxicity of substituted anilines found that their effects were correlated with the Hammett sigma constant and hydrogen bonding capacity descriptors. nih.gov Such a model could be used to predict the toxicity of novel aniline derivatives, including those structurally similar to 2-Fluoro-4-morpholinoaniline.

Applications in Advanced Materials and Other Fields

Carbon Nanodots (CNDs)

Carbon nanodots (CNDs) are a class of fluorescent nanoparticles, typically smaller than 10 nm, that have garnered significant attention due to their biocompatibility, resistance to photobleaching, and diverse applications in fields like bioimaging and sensing. mdpi.comnih.gov The synthesis of CNDs often involves the "bottom-up" method, where organic molecules are carbonized through processes like hydrothermal treatment or microwaving. mdpi.com Aniline (B41778) and its derivatives are common precursors in the synthesis of nitrogen-doped CNDs, which can exhibit unique photophysical properties. proceedings.sciencebrazilianjournals.com.br

The introduction of specific functional groups to CNDs can significantly enhance their optical properties. Research has shown that surface modification of phenylenediamine-based carbon nanodots with 4-morpholinoaniline (B114313) can improve the photoluminescence quantum yield (PLQY) from 28.3% to 41.8%. ossila.com The morpholine (B109124) group, with its amine and ether functionalities, can alter the surface chemistry of the CNDs, leading to more efficient light emission.

Interactive Data Table: Effect of Surface Modification on PLQY of CNDs

| Precursor/Modifier | Initial PLQY | Modified PLQY | Improvement (%) |

|---|

The incorporation of fluorine into the structure of CND precursors is a strategy for tuning their emission wavelength. ossila.com Fluorine's high electronegativity can alter the electronic properties of the aromatic system, influencing the energy levels of the resulting carbon dots. numberanalytics.com The use of fluorinated 4-morpholinoaniline, such as 3-fluoro-4-morpholinoaniline (B119058), is a potential method to adjust the emission characteristics of CNDs. ossila.com This ability to tune the emission is critical for applications requiring specific colors, such as in multicolor bioimaging and white-light-emitting diodes. ossila.com

Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are a prominent display and lighting technology that relies on the electroluminescence of organic compounds. The performance of an OLED is heavily dependent on the chemical structure and properties of the materials used in its various layers. Fluorinated aromatic compounds are widely used in materials science, including for OLEDs, due to their high electron affinity and unique intermolecular interactions. researchgate.net

The presence of fluorine in organic molecules used for OLEDs can lead to a decrease in orbital energy, which is a desirable characteristic for electron-transporting materials. researchgate.net While direct application of 2-fluoro-4-morpholinoaniline hydrochloride in OLEDs is not extensively documented, its structural motifs are relevant. Fluorinated amines are important building blocks in the synthesis of a wide range of specialty materials. acs.org The combination of the electron-withdrawing fluorine atom and the nitrogen-containing morpholino and aniline groups suggests that this compound could serve as a precursor for synthesizing novel host or emitter materials for OLEDs. nih.govlabmanager.com For instance, various aniline derivatives are used to create compounds with specific charge-transport and emissive properties for OLED applications. mdpi.com The incorporation of fluorine can enhance metabolic stability and alter the basicity of amines, which are important considerations in the design of stable and efficient organic electronic devices. alfa-chemistry.com

Role As a Pharmaceutical Intermediate

Intermediate in the Synthesis of Linezolid and its Analogues

The compound 3-fluoro-4-morpholinylaniline, derived from its hydrochloride salt, is a widely used starting material in the industrial synthesis of Linezolid, a fluorine-containing oxazolidinone antibacterial drug. google.com Linezolid is a critical medication for treating infections caused by multi-drug resistant Gram-positive bacteria. google.com The synthesis of Linezolid and its analogues often involves the construction of the characteristic oxazolidinone ring system onto the 3-fluoro-4-morpholinoaniline (B119058) core. asianpubs.orgderpharmachemica.com

One common approach involves the N-alkylation of 3-fluoro-4-morpholinobenzenamine with a suitable three-carbon chiral synthon, followed by cyclization to form the oxazolidinone ring. derpharmachemica.com For instance, a reported method involves the reaction of 3-fluoro-4-morpholinobenzenamine with (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane. derpharmachemica.com Another route involves reacting 3-fluoro-4-morpholinylaniline with (R)-glycidyl butyrate (B1204436) in the presence of n-butyl lithium. google.com

A key challenge in Linezolid synthesis is the efficient and stereoselective formation of the (S)-enantiomer, which is the active form of the drug. Different strategies employ various chiral building blocks and reaction conditions to achieve this. Some processes start from D-mannitol or (S)-glyceraldehyde acetonide, though these can be lengthy or involve unstable intermediates. derpharmachemica.comresearchgate.net

A convergent process for preparing Linezolid has also been described, starting from 3,4-difluorobenzoic acid and (S)-epichlorohydrin, which eventually leads to the formation of 3-fluoro-4-morpholinoaniline as an intermediate. google.com

The table below summarizes some of the key reactants and intermediates in various synthetic routes to Linezolid starting from 3-fluoro-4-morpholinoaniline.

| Starting Material | Key Reagent/Intermediate | Resulting Intermediate/Product | Reference |

| 3-Fluoro-4-morpholinylaniline | (S)-N-(3-chloro-2-hydroxy-1-propyl)acetamide | Linezolid | google.com |

| 3-Fluoro-4-morpholinobenzenamine | (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | 3-fluoro-N-(((R)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-4-morpholinobenzenamine | derpharmachemica.com |

| N-carbobenzyloxy-3-fluoro-4-morpholinyl aniline (B41778) | (R)-glycidyl butyrate | (R)-[N-3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl] methanol | google.com |

| Methyl 3-fluoro-4-morphinolino phenyl carbamate (B1207046) | R-epichlorohydrin | (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one | researchgate.net |

| 3-Fluoro-4-morpholinyl aniline | R-epichlorohydrin | N-[3-chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline | asianpubs.org |

The synthesis of the oxazolidinone ring is a pivotal step in producing Linezolid and its analogues. nih.gov This heterocyclic moiety is crucial for the antibacterial activity of these compounds. nih.gov The formation of the 2-oxazolidinone (B127357) ring can be achieved through various cyclization reactions. derpharmachemica.com

One method involves the reaction of a β-amino alcohol intermediate, derived from 3-fluoro-4-morpholinoaniline, with a carbonylating agent such as carbonyldiimidazole (CDI). derpharmachemica.com Another approach utilizes the reaction of N-lithiated carbamates with epoxides like (S)-N-(oxiranylmethyl)acetamide to construct the oxazolidinone ring in a single step. google.com

The general structure of oxazolidinones, particularly the aryl-5-(substituted) methyl-2-oxazolidinone template, is a focus of extensive research in the development of new antibacterial agents. nih.gov The versatility of the synthetic routes allows for the creation of a library of substituted oxazolidinones by varying the reagents and reaction conditions. google.com

Intermediates for Other Biologically Active Compounds

Beyond Linezolid, 2-fluoro-4-morpholinoaniline serves as an intermediate for a range of other biologically active compounds. Its structural features, including the fluorinated aniline and morpholine (B109124) moieties, make it a valuable precursor for medicinal chemistry research.

For example, derivatives such as sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline have been synthesized and shown to possess antimicrobial activity. researchgate.netossila.com These compounds are prepared by reacting the primary amine group of 3-fluoro-4-morpholinoaniline with various sulfonyl chlorides or chloroformates. researchgate.net

Additionally, Schiff bases derived from 3-fluoro-4-morpholinoaniline, formed by its reaction with aldehydes, have demonstrated potent biofilm inhibition properties. ossila.com The exploration of this compound as a scaffold continues to yield novel molecules with potential therapeutic applications, including analogues of Linezolid with modified side chains to explore structure-activity relationships. asianpubs.org

Analytical and Characterization Techniques in Research

Spectroscopic Methods

Spectroscopic techniques are instrumental in determining the molecular structure and functional groups present in 2-Fluoro-4-morpholinoaniline hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule.

For the related compound, 3-fluoro-4-morpholinoaniline (B119058), ¹H-NMR data (400MHz, CDCl₃) shows characteristic signals for the aromatic protons at δ 6.82 (m, 1H), and 6.43 (m, 2H). The morpholine (B109124) ring protons appear at δ 3.87 (m, 4H, 2xCH₂O) and 2.99 (m, 4H, 2xCH₂N), with the amine protons presenting as a broad singlet at δ 3.58 (2H, NH₂).

The ¹³C-NMR spectrum (100MHz, CDCl₃) of 3-fluoro-4-morpholinoaniline displays signals for the aromatic carbons, with the fluorine substitution influencing their chemical shifts. Key resonances are observed at δ 156.9 (d, J= 245.4Hz), 143.0 (d, J=10.4Hz), 131.8 (d, J=9.7Hz), 120.4 (d, J=4.2Hz), 110.8 (d, J=3.0Hz), and 104.0 (d, J=23.8Hz). The morpholine carbons are observed at δ 67.3 and 51.9 (d, J=2.1Hz). While this data is for a constitutional isomer, similar patterns with variations in chemical shifts and coupling constants would be expected for this compound.

No specific experimental ¹H-NMR or ¹³C-NMR data for this compound was found in the search results.

Interactive Data Table: Predicted NMR Data for 2-Fluoro-4-morpholinoaniline (Note: This is generalized data for the base molecule and not the hydrochloride salt. Actual experimental values may vary.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 130 |

| Morpholine O-CH₂ | 3.7 - 3.9 | 65 - 70 |

| Morpholine N-CH₂ | 3.0 - 3.3 | 45 - 50 |

| Aniline (B41778) NH₂ | 3.5 - 4.5 (broad) | N/A |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, key absorptions would be expected for the N-H stretching of the primary amine, C-H stretching of the aromatic and morpholine rings, C-N and C-O stretching of the morpholine ring, and the C-F stretching of the fluorinated benzene (B151609) ring.

No specific experimental IR absorption data for this compound was found in the search results.

Interactive Data Table: Expected IR Absorption Ranges

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Primary Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C-N Stretch (Aromatic Amine) | 1250 - 1360 |

| C-O-C Stretch (Ether) | 1070 - 1150 |

| C-F Stretch (Aryl Fluoride) | 1100 - 1250 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS/MS) is a sensitive analytical technique used to separate, identify, and quantify components of a mixture. For this compound, LC-MS would be used to determine its molecular weight and fragmentation pattern, confirming its identity. The molecular formula of the free base is C₁₀H₁₃FN₂O, with a monoisotopic mass of 196.1012 Da. researchgate.net In positive ion mode, the expected molecular ion peak [M+H]⁺ would be observed at m/z 197.1085. Further fragmentation (MS/MS) would yield characteristic daughter ions, providing structural confirmation.

No specific experimental LC-MS/MS data, such as retention time or fragmentation patterns, for this compound was found in the search results.